methyl N-(2-aminoethyl)-N-methylcarbamate

Description

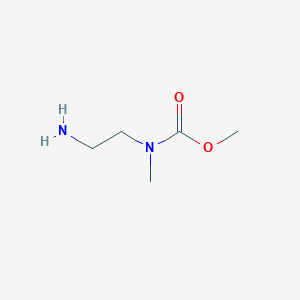

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(2-aminoethyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-7(4-3-6)5(8)9-2/h3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBBYDKNMUGVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation of Methyl N 2 Aminoethyl N Methylcarbamate

Development of Diverse Synthetic Routes for Methyl N-(2-aminoethyl)-N-methylcarbamate

The principal and most widely utilized strategy for the synthesis of this compound involves the selective protection of one of the amine functionalities of N-methylethylenediamine.

Exploration of Carbamate (B1207046) Formation via Amine and Carbonylating Agents

The formation of the carbamate is most effectively achieved through the reaction of N-methylethylenediamine with a suitable carbonylating agent. The most common and well-documented method employs di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the carbonylating agent. This reaction selectively introduces the tert-butyloxycarbonyl (Boc) group onto one of the nitrogen atoms, yielding the desired mono-protected product.

The general reaction involves the nucleophilic attack of the more reactive primary amine of N-methylethylenediamine on one of the carbonyl carbons of Boc₂O. This process is typically conducted in a suitable organic solvent such as acetonitrile (B52724) or dichloromethane. The reaction conditions can be finely tuned to favor the formation of the mono-Boc protected product over the di-Boc byproduct, primarily by controlling the stoichiometry of the reactants. Using a slight excess of the diamine compared to Boc₂O is a common strategy to maximize the yield of the mono-protected compound. orgsyn.org

An alternative approach involves the use of other carbonylating agents like tert-butyl phenyl carbonate. This method has been demonstrated to be an efficient and selective route for the mono-carbamate protection of diamines, often proceeding without the need for extensive purification techniques like column chromatography. orgsyn.org

| Carbonylating Agent | Starting Amine | Typical Solvent | Key Feature | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | N-Methylethylenediamine | Acetonitrile, Dichloromethane | High selectivity for mono-protection with controlled stoichiometry. | |

| tert-Butyl phenyl carbonate | 1,2-Ethanediamine | Ethanol | Simple, efficient, and selective for mono-protection. | orgsyn.org |

Investigation of Selective N-Alkylation and N-Acylation Strategies

While the direct synthesis of this compound primarily focuses on carbamate formation, the broader context of amine functionalization includes selective N-alkylation and N-acylation strategies on related diamine scaffolds. For instance, methods for the mono-N-alkylation of diamines have been developed using various alkylating agents and catalytic systems. However, for the specific synthesis of the title compound, the focus remains on the selective protection of the amine group to form the carbamate, which in itself is a form of N-acylation. The Boc protection strategy is a prime example of achieving high selectivity in the acylation of one amine group in the presence of another.

Catalytic Approaches for Efficient Synthesis of the Carbamate Compound

The synthesis of carbamates from amines and carbonylating agents can often be facilitated by catalysts. In the context of Boc protection, while the reaction can proceed without a catalyst, the use of a base is common. commonorganicchemistry.com Bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) can be employed to scavenge the proton generated during the reaction, thereby driving the equilibrium towards the product. commonorganicchemistry.com

Furthermore, research into greener synthetic methodologies has explored the use of catalysts to improve efficiency and reduce waste. For example, ionic liquids have been shown to catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org The catalytic activity is attributed to the electrophilic activation of Boc₂O by the ionic liquid. organic-chemistry.org Another approach involves the use of perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) as a highly efficient and reusable catalyst for chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org

| Catalyst/Promoter | Carbonylating Agent | Key Advantage | Reference |

| Triethylamine (TEA) | Di-tert-butyl dicarbonate (Boc₂O) | Acts as a proton scavenger. | commonorganicchemistry.com |

| Ionic Liquids | Di-tert-butyl dicarbonate (Boc₂O) | Green catalyst, excellent chemoselectivity. | organic-chemistry.org |

| HClO₄–SiO₂ | Di-tert-butyl dicarbonate (Boc₂O) | Efficient, reusable, solvent-free conditions. | organic-chemistry.org |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing synthetic routes and controlling product distribution.

Elucidation of Reaction Intermediates in Carbamate Formation

The mechanism of Boc protection of an amine using Boc₂O is a well-understood process. The reaction initiates with the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the departure of a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.com This anion is a relatively weak base and subsequently abstracts a proton from the now-protonated amine, yielding the N-Boc protected amine. The tert-butyl bicarbonate intermediate that is formed is unstable and decomposes to generate carbon dioxide gas and tert-butanol. commonorganicchemistry.com When a base like triethylamine is used, it is responsible for deprotonating the amine, and the tert-butyl carbonate decomposes to tert-butoxide. commonorganicchemistry.com

The selectivity for mono-Boc protection of a diamine like N-methylethylenediamine arises from the difference in nucleophilicity and steric hindrance of the two amine groups. The primary amine is generally more reactive and less sterically hindered than the secondary amine, leading to the preferential formation of the carbamate at the primary amine position.

Kinetic Profiling of this compound Synthesis

While specific kinetic data for the synthesis of this compound is not extensively reported in the literature, general kinetic studies on carbamate formation provide valuable insights. The rate of carbamate formation from amines and CO₂ or its derivatives is influenced by several factors, including the basicity of the amine, the nature of the solvent, and the presence of catalysts. researchgate.netnih.gov

Studies on the kinetics of carbamate formation and breakdown have shown that for weakly basic amines, the rate-limiting step involves the formation and cleavage of the carbon-nitrogen bond. researchgate.net For more basic amines, proton transfer steps may become rate-limiting. researchgate.net

Computational Modeling of Transition States and Energy Barriers

Computational chemistry provides profound insights into the synthesis of this compound by mapping the potential energy surface of the reaction. Density Functional Theory (DFT) is a commonly employed method for such analyses, offering a balance between accuracy and computational cost. mdpi.comscirp.org These studies are crucial for understanding the reaction mechanism at a molecular level, identifying the geometry of transition states, and calculating the energy barriers that dictate reaction rates.

For the synthesis of this compound from a precursor like N,N'-dimethylethylenediamine and a methylating agent such as methyl chloroformate, computational models can elucidate the step-by-step formation of the carbamate. The modeling would typically involve the following steps:

Geometry Optimization: The initial structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface corresponding to the transition state of each reaction step.

Frequency Calculation: These calculations confirm the nature of the stationary points. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, whereas a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculation: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate energy barriers (activation energies) and reaction enthalpies.

A hypothetical reaction pathway could involve the nucleophilic attack of one of the secondary amine groups of N,N'-dimethylethylenediamine on the carbonyl carbon of methyl chloroformate. This process would proceed through a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the final carbamate product.

Interactive Table: Hypothetical Energy Profile for Carbamate Formation

The following table presents a hypothetical set of calculated energy values for the reaction pathway, illustrating the typical energy barriers and stabilities of the species involved. These values are representative of what would be expected from DFT calculations. mdpi.comresearchgate.net

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (N,N'-dimethylethylenediamine + Methyl Chloroformate) | 0.0 |

| TS1 | Transition State for Nucleophilic Attack | +15.2 |

| I1 | Tetrahedral Intermediate | +5.8 |

| TS2 | Transition State for Chloride Elimination | +10.5 |

| P | Products (this compound + HCl) | -12.7 |

Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations for this exact reaction.

This computational analysis is invaluable for optimizing reaction conditions. For instance, a high energy barrier for a particular step would suggest that higher temperatures or a catalyst might be necessary to achieve a reasonable reaction rate. mdpi.com The modeling can also predict the regioselectivity of the reaction, which is pertinent in this case as N,N'-dimethylethylenediamine has two equivalent secondary amine groups.

Retrosynthetic Analysis and Precursor Identification for the Carbamate Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nih.gov This process involves breaking bonds and applying "transforms," which are the reverse of known chemical reactions. For this compound, the analysis reveals several potential synthetic routes by identifying key precursors.

The primary disconnection in a carbamate is the C-N bond of the carbamate group itself. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the Carbamate C-N bond

This is the most common and logical disconnection for a carbamate.

Transform: Carbamate formation.

Precursors: This disconnection breaks the bond between the nitrogen of the ethylenediamine (B42938) moiety and the carbonyl carbon. This suggests a reaction between an activated carbonyl species and the diamine precursor. The precursors identified are N,N'-dimethylethylenediamine and a source for the methyl carbamoyl (B1232498) group, such as methyl chloroformate or dimethyl carbonate . wikipedia.orgsigmaaldrich.com

Target Molecule: this compound

Disconnect →

Precursors: N,N'-dimethylethylenediamine + Methyl Chloroformate

Pathway B: Alternative Disconnections

While less common, other disconnections can be considered, for example, building the diamine backbone itself.

Transform: Nucleophilic substitution.

Precursors: This involves disconnecting one of the C-N bonds of the ethylenediamine backbone. For instance, one could envision a reaction between methyl N-(2-chloroethyl)-N-methylcarbamate and methylamine. sigmaaldrich.com This approach is generally more complex and less efficient than Pathway A due to potential side reactions.

Identification of Key Precursors:

Based on the retrosynthetic analysis, the most logical and industrially viable precursors are:

N,N'-dimethylethylenediamine: A readily available symmetrical diamine that provides the core structure.

Methyl Chloroformate: A highly reactive and common reagent for introducing the methoxycarbonyl group. mdpi.com

Dimethyl Carbonate (DMC): A greener alternative to phosgene-derived reagents like methyl chloroformate. Reactions with DMC often require a catalyst and higher temperatures but avoid the formation of corrosive HCl. google.comrsc.org

Interactive Table: Key Precursors and Synthetic Routes

| Precursor 1 | Precursor 2 | Synthetic Route Description | Key Considerations |

| N,N'-dimethylethylenediamine | Methyl Chloroformate | Direct acylation of the amine with the chloroformate, typically in the presence of a base to neutralize the HCl byproduct. | Highly efficient and rapid reaction. Requires careful handling of corrosive and toxic methyl chloroformate. |

| N,N'-dimethylethylenediamine | Dimethyl Carbonate | Nucleophilic substitution on DMC, often catalyzed by a base or a specific heterogeneous catalyst. | Environmentally benign ("green") synthesis. Generally requires more forcing conditions (heat, pressure) and longer reaction times. google.comrsc.org |

| Methyl N-(2-chloroethyl)-N-methylcarbamate | Methylamine | Nucleophilic substitution of the chloride by methylamine. | Potential for over-alkylation and other side reactions. Less direct than the other routes. |

The choice of synthetic route and precursors in a practical setting would depend on factors such as cost, scalability, safety regulations, and environmental impact. The direct acylation using methyl chloroformate is often favored in laboratory settings for its efficiency, while DMC-based routes are gaining traction in industrial applications due to their improved safety and environmental profile. rsc.org

Advanced Spectroscopic and Structural Characterization of Methyl N 2 Aminoethyl N Methylcarbamate

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in a molecule and probing its conformational isomers. For methyl N-(2-aminoethyl)-N-methylcarbamate, these techniques would provide characteristic vibrational frequencies corresponding to the carbamate (B1207046), amine, and alkyl groups.

Key expected vibrational modes would include:

N-H stretching: The primary amine (-NH2) group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C=O stretching: The carbonyl group of the carbamate is a strong infrared absorber and would show a characteristic stretching band, generally between 1680 and 1730 cm⁻¹. The exact position would be sensitive to the local electronic environment and hydrogen bonding.

C-N stretching: The stretching vibrations of the various C-N bonds would appear in the fingerprint region of the spectrum.

N-H bending: The primary amine would also display a characteristic bending (scissoring) vibration around 1600 cm⁻¹.

CH₂, CH₃ stretching and bending: Vibrations associated with the methyl and ethyl groups would be present in their characteristic regions.

Conformational studies using vibrational spectroscopy could potentially distinguish between different rotational isomers (rotamers) arising from rotation around the C-N and C-O bonds of the carbamate group. However, without experimental data, a definitive analysis is not possible.

Interactive Data Table: Expected Vibrational Frequencies (Note: This table is predictive and based on characteristic group frequencies. Actual experimental values may vary.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric) | 3400 - 3500 |

| Primary Amine (-NH₂) | N-H Stretch (symmetric) | 3300 - 3400 |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |

| Carbamate (C=O) | C=O Stretch | 1680 - 1730 |

| Carbamate (C-N) | C-N Stretch | 1250 - 1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity and three-dimensional structure of organic molecules in solution. A full NMR analysis of this compound would involve a suite of experiments.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments, their chemical shifts, signal integrations (proton ratios), and coupling patterns (J-coupling), which reveals neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shift of each carbon provides insight into its electronic environment, with carbonyl carbons typically appearing far downfield. libretexts.org

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, confirming the connectivity of the ethylenediamine (B42938) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is an estimation based on typical chemical shift values for similar functional groups. Actual values depend on solvent and other experimental conditions.)

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -O-C H₃ | C, H | ~3.6 - 3.8 (s, 3H) | ~50 - 55 |

| -N-C H₃ | C, H | ~2.8 - 3.0 (s, 3H) | ~35 - 40 |

| -N-C H₂- | C, H | ~3.2 - 3.5 (t) | ~45 - 50 |

| -C H₂-NH₂ | C, H | ~2.7 - 2.9 (t) | ~40 - 45 |

| -NH₂ | H | Broad, variable | - |

Dynamic NMR for Conformational Dynamics and Rotational Barriers

The carbamate C-N bond has a significant degree of double bond character, leading to hindered rotation. This can result in the presence of two distinct rotamers (syn and anti) that may be observable by NMR at low temperatures. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, could be used to study the kinetics of this rotational process. By analyzing the changes in the line shape of the NMR signals as the temperature is varied, it is possible to determine the activation energy (rotational barrier) for the interconversion between the rotamers. For N-alkylcarbamates, this barrier is typically around 16 kcal/mol. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS), using techniques like electrospray ionization (ESI) or chemical ionization (CI), would be employed to determine the precise mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of its elemental formula (C₅H₁₂N₂O₂).

The fragmentation of the molecular ion upon ionization would produce a characteristic pattern of fragment ions. The analysis of the mass-to-charge ratios (m/z) of these fragments helps to piece together the molecular structure. Common fragmentation pathways for carbamates involve cleavage of the C-O and C-N bonds adjacent to the carbonyl group.

Interactive Data Table: Plausible Mass Spectrometry Fragments (Note: This table presents hypothetical fragments based on the structure. The relative abundance of these ions would depend on the ionization method and energy.)

| m/z Value (Hypothetical) | Possible Fragment Ion Structure |

|---|---|

| 132 | [C₅H₁₂N₂O₂]⁺ (Molecular Ion) |

| 88 | [CH₃N(CH₂)₂NH₂]⁺ |

| 73 | [CH₃OC(O)NCH₃]⁺ |

| 58 | [CH₃NHCH₂CH₂]⁺ |

X-ray Crystallography for Solid-State Structural Determination (If Crystalline Forms Exist)

If this compound can be obtained in a crystalline form, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles in the solid state. It would also reveal the three-dimensional arrangement of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the primary amine and the carbamate carbonyl oxygen. Such an analysis would provide an unambiguous picture of the preferred conformation of the molecule in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

The molecular structure of this compound features several functional groups capable of engaging in significant intermolecular interactions: a primary amine (-NH2), a tertiary amine (-N(CH3)-), a carbamate moiety (-N(CH3)C(=O)O-), and methyl groups. These groups facilitate a variety of non-covalent interactions, primarily hydrogen bonding and van der Waals forces, which are expected to be the defining features of its crystal packing.

Hydrogen Bonding:

The most significant intermolecular interactions anticipated in the crystal structure of this compound are hydrogen bonds. The primary amine group is a potent hydrogen bond donor, with two hydrogen atoms capable of interacting with electronegative atoms in neighboring molecules. The lone pair of electrons on the nitrogen atom of the primary amine can also act as a hydrogen bond acceptor.

The carbamate group provides a key hydrogen bond acceptor site in the form of the carbonyl oxygen. This oxygen atom is expected to readily participate in hydrogen bonding with the N-H donors of the primary amine group from an adjacent molecule. The ester oxygen of the carbamate could also potentially act as a weaker hydrogen bond acceptor. The nitrogen atom within the carbamate moiety is a tertiary amine and lacks a hydrogen atom for donation, but its lone pair could theoretically accept a hydrogen bond, although this is generally a weaker interaction compared to that of the carbonyl oxygen.

Given these functionalities, a network of intermolecular hydrogen bonds is likely to form, creating a cohesive and stable crystal lattice. These interactions would likely link molecules in a head-to-tail or more complex three-dimensional fashion, significantly influencing the melting point and solubility of the compound.

Van der Waals Forces:

The interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces will ultimately determine the specific crystal system, space group, and unit cell parameters for this compound.

Expected Intermolecular Interactions in the Crystal Lattice

| Type of Interaction | Donor/Participant 1 | Acceptor/Participant 2 | Significance |

| Hydrogen Bond | Primary Amine (-NH₂) | Carbonyl Oxygen (=O) | Strong, primary interaction defining the crystal packing |

| Hydrogen Bond | Primary Amine (-NH₂) | Primary Amine Nitrogen (-NH₂) | Possible, contributes to the hydrogen bond network |

| Hydrogen Bond | Primary Amine (-NH₂) | Carbamate Ester Oxygen (-O-) | Weaker, secondary contribution |

| Dipole-Dipole | Carbamate Moiety (-N(CH₃)C(=O)O-) | Carbamate Moiety (-N(CH₃)C(=O)O-) | Moderate, contributes to lattice energy |

| London Dispersion Forces | Methyl Groups (-CH₃) | Methyl Groups (-CH₃) | Weak, but collectively significant for overall packing |

| London Dispersion Forces | Ethyl Bridge (-CH₂CH₂-) | Ethyl Bridge (-CH₂CH₂-) | Weak, contributes to packing efficiency |

This theoretical analysis provides a foundational understanding of the intermolecular forces likely to govern the solid-state structure of this compound. Experimental determination through single-crystal X-ray diffraction would be necessary to confirm these predictions and provide precise details on bond lengths, angles, and the three-dimensional packing arrangement.

Theoretical and Computational Chemistry Studies on Methyl N 2 Aminoethyl N Methylcarbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl N-(2-aminoethyl)-N-methylcarbamate, these calculations reveal details about its stability, electronic distribution, and sites susceptible to chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. One of its key applications is the exploration of a molecule's conformational landscape, which is defined by the various spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the most stable conformers is crucial for understanding its behavior.

The conformational landscape is determined by mapping the potential energy surface as a function of the molecule's dihedral angles. The most stable conformers correspond to the minima on this surface. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can accurately predict the geometries and relative energies of these conformers.

Below is a hypothetical data table illustrating the relative energies of different conformers of this compound, which could be obtained from such DFT studies. The dihedral angles (τ1, τ2, τ3) would correspond to rotations around key single bonds in the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (τ1, C-N-C-C) | Dihedral Angle (τ2, N-C-C-N) | Dihedral Angle (τ3, O-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | 60° | 180° | 0° | 0.00 |

| 2 | 180° | 180° | 0° | 1.25 |

| 3 | -60° | 180° | 0° | 0.98 |

| 4 | 60° | 60° | 180° | 2.50 |

| 5 | 180° | -60° | 180° | 3.10 |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For carbamates, these descriptors are valuable in predicting their reactivity with biological targets. mdpi.com

A hypothetical analysis for this compound is presented in the table below.

Table 2: Hypothetical Frontier Molecular Orbital Analysis of this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Primarily localized on the lone pairs of the nitrogen and oxygen atoms of the carbamate (B1207046) group and the terminal amino group. Indicates these are the primary sites for electrophilic attack. |

| LUMO | 1.5 | Predominantly located on the carbonyl carbon and the adjacent atoms of the carbamate group. This suggests the carbonyl carbon is the most likely site for nucleophilic attack. |

| HOMO-LUMO Gap | 10.0 | This relatively large energy gap suggests that this compound is a kinetically stable molecule under normal conditions. |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. The MEP is invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts how it will interact with other molecules.

For this compound, an MEP surface would likely show:

Negative potential (red/yellow regions): Concentrated around the carbonyl oxygen and the nitrogen atoms due to their high electronegativity and lone pairs of electrons. These are the sites most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive potential (blue regions): Located around the hydrogen atoms of the terminal amino group and the methyl groups. These areas are susceptible to interaction with nucleophiles or can act as hydrogen bond donors.

This detailed charge distribution map is crucial for understanding intermolecular interactions, such as those with solvent molecules or biological receptors.

Molecular Dynamics Simulations for Conformational Ensemble and Solvent Effects

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment. rsc.orgethz.chacs.org MD simulations are particularly useful for exploring the conformational ensemble of a molecule in solution and understanding the influence of the solvent. bioexcel.euacs.org

For this compound, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system. This simulation would track the trajectory of each atom over a period of nanoseconds or even microseconds.

The resulting data would provide a dynamic picture of:

Conformational Flexibility: How the molecule transitions between different conformers in solution.

Solvent Shell Structure: How water molecules arrange themselves around the solute, forming hydrogen bonds with the amino and carbamate groups.

Intramolecular Hydrogen Bonding: The simulation could reveal the presence and stability of any intramolecular hydrogen bonds, which can significantly influence the molecule's preferred conformation.

Computational Prediction of Reaction Pathways and Product Distributions

Computational chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This is particularly useful for understanding mechanisms that are difficult to probe experimentally. acs.org

In Silico Design of this compound Derivatives with Modified Reactivity

In silico design involves the use of computational methods to design new molecules with desired properties. nih.gov By making systematic modifications to the structure of this compound and then calculating the properties of the resulting derivatives, it is possible to rationally design new compounds with tailored reactivity. nih.govnih.gov

For instance, to increase the susceptibility of the carbonyl carbon to nucleophilic attack, one could introduce electron-withdrawing groups to the molecule. Conversely, to increase its stability, electron-donating groups could be added. The table below presents some hypothetical derivatives and their predicted changes in reactivity based on computational analysis.

Table 3: Hypothetical In Silico Designed Derivatives and Predicted Reactivity Changes

| Derivative Name | Modification | Predicted Effect on Reactivity | Rationale |

|---|---|---|---|

| Methyl N-(2-aminoethyl)-N-methyl-2,2,2-trifluoroethylcarbamate | Replacement of the methyl group on the oxygen with a trifluoroethyl group | Increased susceptibility to hydrolysis | The strong electron-withdrawing effect of the trifluoromethyl group would make the carbonyl carbon more electrophilic. |

| Methyl N-(2-aminoethyl)-N-(p-methoxybenzyl)carbamate | Replacement of the N-methyl group with a p-methoxybenzyl group | Decreased susceptibility to hydrolysis | The electron-donating p-methoxybenzyl group would reduce the electrophilicity of the carbonyl carbon. |

| Methyl N-(2-amino-2-carboxyethyl)-N-methylcarbamate | Addition of a carboxylic acid group to the ethylenediamine (B42938) backbone | Altered solubility and potential for new interactions | The introduction of a carboxylate group would increase polarity and provide an additional site for hydrogen bonding or salt bridge formation. |

Chemical Reactivity and Derivatization Strategies of Methyl N 2 Aminoethyl N Methylcarbamate

Reactions Involving the Carbamate (B1207046) Ester Moiety

Reactions Involving the Carbamate Ester Moiety

The carbamate group in methyl N-(2-aminoethyl)-N-methylcarbamate is structurally analogous to an amide-ester hybrid, which confers significant chemical stability due to resonance between the nitrogen lone pair and the carbonyl group. nih.gov This stability influences its susceptibility to nucleophilic attack.

Hydrolytic Stability and Decomposition Mechanisms

The hydrolysis of carbamate esters is a critical aspect of their chemistry, with the mechanism being highly dependent on the substitution at the nitrogen atom. cdnsciencepub.com For this compound, which is an N,N-disubstituted carbamate, hydrolysis in basic conditions is expected to proceed through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. cdnsciencepub.comresearchgate.net This involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This is in contrast to N-unsubstituted or N-monosubstituted carbamates, which can undergo a much faster elimination-addition (E1cB) mechanism involving deprotonation of the nitrogen. researchgate.net

Generally, carbamates are more stable to hydrolysis than corresponding esters because the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, reducing its electrophilicity. researchgate.net The stability of carbamates like the title compound means that hydrolysis typically requires forcing conditions, such as strong acids or bases. noaa.gov Upon hydrolysis, the carbamate would decompose into methanol (B129727) and the unstable N-(2-aminoethyl)-N-methylcarbamic acid, which in turn would likely decompose to yield N-methylethylenediamine and carbon dioxide. nih.govacs.org

Thermal decomposition of simple N-methylcarbamates can proceed via different pathways. For instance, methyl N-methylcarbamate decomposes to methyl isocyanate and methanol at high temperatures (370-422°C). capes.gov.br However, for N,N-disubstituted carbamates like ethyl N-methyl-N-phenylcarbamate, pyrolysis can lead to the formation of N-methylaniline, carbon dioxide, and ethylene, suggesting a different fragmentation pattern. researchgate.net

Table 1: Predicted Hydrolytic Decomposition Products

| Starting Compound | Condition | Predicted Intermediates & Final Products |

|---|---|---|

| This compound | Basic Hydrolysis (e.g., NaOH) | Methanol, N-(2-aminoethyl)-N-methylcarbamic acid, N-methylethylenediamine, Carbon Dioxide |

| This compound | Acid Hydrolysis (e.g., HCl) | Methanol, N-(2-aminoethyl)-N-methylcarbamic acid, N-methylethylenediamine, Carbon Dioxide |

Transamidation and Transesterification Reactions

Transamidation and transesterification offer pathways to modify the carbamate moiety without its complete destruction. These reactions involve the substitution of the methoxy (B1213986) group (-OCH₃) with another nucleophile, such as an amine or an alcohol.

Transamidation: This reaction transforms the carbamate ester into a urea (B33335) derivative. It typically requires a catalyst and elevated temperatures, especially for stable carbamates. For example, nickel-NHC complexes have been shown to catalyze the transamidation of N-activated amides, a principle that could be extended to carbamates. nih.gov The reaction of this compound with a primary or secondary amine (R'R''NH) would be expected to yield a substituted urea, N-(2-aminoethyl)-N-methyl-N',N''-dialkylurea, and methanol.

Transesterification: This involves reacting the carbamate with an alcohol (R'OH) to exchange the methyl group for a different alkyl or aryl group (R'). This process is often catalyzed by an acid or base. The reaction is an equilibrium process, and driving it to completion may require using the new alcohol as a solvent or removing the displaced methanol.

Table 2: Representative Conditions for Carbamate Ester Modification

| Transformation | Reagents & Conditions | Expected Product Type |

|---|---|---|

| Transamidation | Amine (R'R''NH), Nickel or Palladium Catalyst, High Temperature | N-(2-aminoethyl)-N-methyl-urea derivative |

| Transesterification | Alcohol (R'OH), Acid or Base Catalyst (e.g., NaOR'), Heat | New this compound ester |

Reactivity of the Primary Amine Functional Group

The primary amino group (-NH₂) is the most nucleophilic and often the most reactive site on the molecule under mild conditions, allowing for selective modifications.

Selective Alkylation and Acylation Processes

The high reactivity of the primary amine allows for selective derivatization in the presence of the less reactive carbamate.

Selective Alkylation: Mono-alkylation of a primary amine can be challenging due to overalkylation, which forms tertiary amines and quaternary ammonium (B1175870) salts. However, selective mono-N-alkylation can be achieved using specific reagents and controlled conditions. rsc.org A common method involves reductive amination, where the amine is first condensed with an aldehyde or ketone, and the resulting imine is reduced in situ. researchgate.net Alternatively, direct alkylation with an alkyl halide can be controlled using a cesium base (e.g., Cs₂CO₃) in an anhydrous solvent, which favors mono-alkylation. usf.edu

Selective Acylation: The primary amine readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is typically fast and high-yielding. Due to the significantly lower reactivity of the N-methyl group within the carbamate, this acylation can be performed with high selectivity for the primary amine. The reaction is usually carried out in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the acid byproduct (e.g., HCl).

Table 3: Selective Derivatization of the Primary Amine

| Reaction | Reagents | Base/Catalyst | Expected Product |

|---|---|---|---|

| Mono-alkylation | Alkyl halide (R-X) | Cesium Carbonate (Cs₂CO₃) | N-alkyl-N'-(methylcarbamoylmethyl)-N'-methylethylenediamine |

| Reductive Amination | Aldehyde (RCHO), Reducing Agent (e.g., NaBH₃CN) | Mild Acid | N-alkyl-N'-(methylcarbamoylmethyl)-N'-methylethylenediamine |

| Acylation | Acyl Chloride (RCOCl) | Triethylamine (Et₃N) | N-acyl-N'-(methylcarbamoylmethyl)-N'-methylethylenediamine |

Condensation Reactions with Carbonyl Compounds

Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgyoutube.com This reaction is typically catalyzed by a weak acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. wikipedia.orgnih.gov The reaction is reversible and can be driven to completion by removing the water formed during the reaction. wikipedia.org For this compound, reaction with an aldehyde or ketone would selectively occur at the primary amine to yield an imine derivative. These imines are valuable intermediates for further reactions, including reduction to secondary amines as seen in reductive amination. fiveable.me

Table 4: Imine Formation with Carbonyl Compounds

| Carbonyl Compound | Catalyst | Product |

|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | Weak acid (e.g., Acetic Acid) | N-benzylidene-N'-(methylcarbamoylmethyl)-N'-methylethylenediamine |

| Ketone (e.g., Acetone) | Weak acid (e.g., Acetic Acid) | N-isopropylidene-N'-(methylcarbamoylmethyl)-N'-methylethylenediamine |

Reactivity of the N-Methylamine Functional Group within the Carbamate Structure

The nitrogen atom within the carbamate moiety is significantly less reactive than the primary amine. Its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group, making it a much weaker nucleophile and a weaker base. nih.gov

As a result, this N-methyl group is generally unreactive under conditions that would modify the primary amine. Reactions such as alkylation or acylation at this site are highly unlikely. While some specialized methods exist for the N-methylation of carbamates using reagents like carbon dioxide and hydrosilanes with a zinc catalyst, these require specific conditions and would not be selective in the presence of a primary amine. rsc.org Similarly, cleavage of the N-methyl group from the carbamate is not a typical reaction, although some advanced synthetic methods can achieve cleavage of the entire carbamate group to yield a secondary amine. nih.gov In the context of this compound, the N-methyl group is best considered a stable part of the carbamate structure under most synthetic conditions.

Intramolecular Cyclization Pathways

A prominent feature of the reactivity of this compound is its propensity to undergo intramolecular cyclization. This is driven by the proximate arrangement of a nucleophilic primary amine and the electrophilic carbamate carbonyl group. The expected product of such a reaction is a cyclic urea, specifically 1-methylimidazolidin-2-one (B125372).

This cyclization can be promoted by heat and may be catalyzed by either acid or base. In a related synthesis of 2-imidazolidinone from ethylenediamine (B42938) and dimethyl carbonate, the reaction is shown to proceed by heating, sometimes with a catalyst, to temperatures between 120-180°C. google.com The direct cyclization of ethylenediamine carbamate to 2-imidazolidinone has also been studied extensively, often requiring temperatures above 140°C (413 K) and can be facilitated by catalysts like cerium(IV) oxide. nih.govacs.org

The proposed pathway is as follows:

Activation: Under thermal or catalytic conditions, the carbamate carbonyl is rendered more susceptible to nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nitrogen to the methoxy group, making it a better leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of methanol.

The presence of the N-methyl group on the carbamate nitrogen in this compound, as opposed to an N-H group in intermediates for unsubstituted 2-imidazolidinone, is not expected to alter the fundamental cyclization pathway.

Table 1: Conditions for Analogous Intramolecular Cyclization Reactions

| Reactants | Catalyst/Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethylenediamine, Dimethyl Carbonate | Sulfamic acid / Methanol | 60, then 160 | 2-Imidazolidinone | 63.0 | google.com |

| Ethylenediamine Carbamate | CeO₂ / 2-Propanol | 140 | 2-Imidazolidinone | 83 | nih.govacs.org |

| Vicinal Diamine, Dimethyl Carbonate | None | 180 | Imidazolidin-2-one | 33 | psu.edu |

Regioselectivity and Stereoselectivity in Reactions of the Carbamate Compound

Regioselectivity

Regioselectivity refers to the preference for a reaction to occur at one position over another. In this compound, the two nitrogen atoms present distinct reaction sites, leading to potential regiochemical questions in derivatization reactions.

Primary Amine (NH₂): This site is a primary, sterically unhindered nucleophile.

Secondary Amine (-N(CH₃)C(=O)OCH₃): This nitrogen is part of a carbamate. Its nucleophilicity is significantly diminished due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair through resonance. Furthermore, it is sterically more hindered than the primary amine.

Consequently, in reactions with electrophiles such as alkyl halides or acyl chlorides, there is a strong and predictable preference for reaction at the primary amine. This regioselectivity allows for the selective functionalization of the terminal nitrogen. For instance, acylation would be expected to yield exclusively the N-(2-(acylamino)ethyl)-N-methylcarbamate. This high degree of regioselectivity is a key feature in the synthetic utility of such molecules. Studies on the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, which has two different N-H sites, similarly show a high degree of regioselectivity based on the relative acidity and nucleophilicity of the nitrogen atoms. nih.gov

Stereoselectivity

Stereoselectivity becomes a consideration when a reaction can produce multiple stereoisomers and shows a preference for one. This compound itself is an achiral molecule.

Reactions at the primary or secondary amine, or at the carbamate carbonyl, will not generate a chiral center unless a chiral reagent or catalyst is employed. For example, if the primary amine is reacted with a chiral acyl chloride, the product would be a mixture of diastereomers.

The intramolecular cyclization to 1-methylimidazolidin-2-one results in an achiral product.

Therefore, discussions of stereoselectivity for this compound are primarily relevant in the context of its derivatization with chiral, non-racemic reagents. In such cases, the principles of asymmetric synthesis would apply, but there are no inherent stereochemical biases in the substrate itself.

Synthesis and Investigation of Novel Derivatives of this compound

The structure of this compound makes it a versatile scaffold for the synthesis of novel derivatives, primarily by leveraging the high reactivity and regioselectivity of the terminal primary amine. A closely related compound, tert-butyl N-(2-aminoethyl)-N-methylcarbamate, where the methyl carbamate is replaced by a tert-butyl carbamate (Boc) group, is a commercially available building block used for precisely this purpose. sigmaaldrich.com This underscores the synthetic potential of this structural motif.

Derivatization at the Primary Amine:

The primary amine can be readily derivatized through a variety of standard organic transformations:

N-Acylation: Reaction with acid chlorides, anhydrides, or activated esters will form amides. This is a common strategy to introduce a wide range of functional groups.

N-Alkylation/Arylation: Reaction with alkyl halides or through reductive amination can introduce alkyl substituents. Arylation can be achieved through reactions like the Buchwald-Hartwig amination.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively.

Amidine Synthesis: Amidines can be synthesized from the reaction of the primary amine with nitriles, often requiring activation of the nitrile or the amine. nih.govscielo.br

Modification of the Carbamate Group:

While less reactive, the carbamate moiety can also be a site for modification.

Hydrolysis: The carbamate can be hydrolyzed under acidic or basic conditions to yield N-methylethylenediamine.

Reduction: The carbamate group can be reduced, for instance with lithium aluminum hydride, to yield N,N'-dimethylethylenediamine.

The synthesis of these derivatives allows for the systematic investigation of structure-activity relationships in various fields, from medicinal chemistry to materials science. The predictable regioselectivity of the molecule makes it a reliable platform for constructing more complex chemical architectures.

Advanced Analytical Methodologies for Research Scale Characterization and Quantification

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are paramount for resolving methyl N-(2-aminoethyl)-N-methylcarbamate from starting materials, intermediates, by-products, and degradation products. Both gas and liquid chromatography offer powerful solutions for purity assessment and real-time reaction monitoring.

Gas Chromatography (GC) with Advanced Detection Systems

Gas chromatography is a viable technique for the analysis of this compound, although its polarity and potential for thermal lability require careful method development. The presence of amine groups can lead to peak tailing on standard non-polar columns due to interactions with active silanol (B1196071) sites. Therefore, specialized columns or derivatization strategies are often employed.

For direct analysis, a mid-polarity capillary column, such as a DB-624 or a column with a polyethylene (B3416737) glycol (wax) stationary phase, is often preferred for amine analysis. A patent for the related compound N,N,N'-trimethylethylenediamine specifies a DB-624 capillary column with a programmed temperature gradient to achieve separation from impurities. google.com A hydrogen flame ionization detector (FID) provides robust, universal detection for quantitative analysis, while a mass spectrometer (MS) offers definitive identification of the parent compound and any related impurities based on their mass-to-charge ratio and fragmentation patterns. researchgate.netjapsonline.com

Reaction Monitoring: GC-MS is a powerful tool for monitoring the synthesis of carbamates. rsc.org For instance, in a synthesis reaction involving N-methylethylenediamine and a methylating agent to form the carbamate (B1207046), GC-MS can track the disappearance of reactants and the appearance of the product and any by-products in real-time by analyzing aliquots from the reaction mixture.

Derivatization for Improved Analysis: To overcome issues of peak tailing and improve chromatographic performance, the primary and secondary amine functionalities can be derivatized. Reaction with agents like benzaldehyde (B42025) or phthalaldehyde converts the polar amines into less polar, more volatile imine derivatives, which exhibit better peak shapes on standard GC columns. researchgate.netnih.gov For example, ethylenediamine (B42938) can be quantified at trace levels by derivatizing it with phthalaldehyde and analyzing the resulting diazocine product by GC-MS. nih.gov

A representative GC method for a related diamine is detailed below.

Table 1: Illustrative GC Parameters for the Analysis of an Ethylenediamine Derivative This table presents representative data for a related compound, as specific data for this compound is not publicly available.

| Parameter | Value | Reference |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | nih.gov |

| Injector Temperature | 250 °C | google.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | google.comnih.gov |

| Carrier Gas | Helium or High-Purity Nitrogen | google.comnih.gov |

| Column Flow | 1.0 - 1.5 mL/min | google.comnih.gov |

| Oven Program | Initial 50°C (hold 2 min), ramp 20°C/min to 120°C, ramp 5°C/min to 160°C (hold 2 min), ramp 5°C/min to 220°C | google.com |

| Injection Mode | Split (e.g., 50:1 ratio) | google.com |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of polar and thermally labile compounds like carbamates. s4science.atresearchgate.net Reversed-phase HPLC on a C8 or C18 column is the most common separation mode.

Method Development: For this compound, a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (acetonitrile or methanol) would be typical. The amine groups will be protonated at acidic pH, enhancing retention on a reversed-phase column. UV detection is possible, though the chromophore is weak, leading to modest sensitivity. Detection is often performed at low wavelengths (e.g., ~210 nm). nih.gov

A significantly more sensitive and specific approach involves post-column derivatization. This technique is standard for N-methylcarbamate pesticide analysis under EPA Method 531.1. s4science.atepa.gov After the compound is separated on the HPLC column, it is hydrolyzed in-line with a strong base (e.g., NaOH) at an elevated temperature. This hydrolysis liberates methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. s4science.atepa.gov This derivative is then detected by a fluorescence detector, providing excellent sensitivity and selectivity.

Method Validation: A robust HPLC method must be validated according to established guidelines to ensure its reliability. researchgate.net Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between analyte concentration and detector response over a defined range. For carbamate analysis, correlation coefficients (r²) greater than 0.99 are typically achieved. nih.gov

Accuracy: Accuracy is assessed by determining the recovery of the analyte spiked into a matrix. Recoveries in the range of 90-110% are generally considered acceptable. researchgate.net

Precision: Precision is the measure of agreement among a series of measurements. It is expressed as the relative standard deviation (RSD) for replicate analyses. RSD values below 5% are desirable. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For carbamate analysis by HPLC with fluorescence detection, LODs in the sub-µg/L (ppb) range are common. nih.govnih.gov

Table 2: Typical HPLC Method Validation and Performance Data for N-Methylcarbamates This table presents representative data from validated methods for analogous N-methylcarbamate compounds.

| Parameter | Typical Value | Reference(s) |

| Linearity Range | 0.015 - 1000 µg/L | nih.gov |

| Correlation Coefficient (r²) | > 0.997 | nih.gov |

| Intra-day Precision (%RSD) | < 5% | nih.govnih.gov |

| Inter-day Precision (%RSD) | < 10% | nih.gov |

| Accuracy (Recovery) | 71 - 123% | researchgate.netnih.gov |

| Limit of Detection (LOD) | 0.007 - 0.090 µg/kg | nih.gov |

| Limit of Quantitation (LOQ) | 0.021 - 0.300 µg/kg | nih.gov |

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) offers an alternative high-resolution separation technique that requires minimal sample volume and provides high efficiency. wikipedia.org Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE. In CZE, analytes are separated based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field. wikipedia.org

For this compound, which has two basic amine groups, CZE at a low pH is highly effective. At a pH below the pKa of the amine groups (typically pH < 9), the molecule will be positively charged and migrate towards the cathode. Using a low pH buffer (e.g., phosphate buffer at pH 2.0-2.5) can also suppress the electroosmotic flow (EOF), allowing for the separation of cations based purely on their electrophoretic mobility. nih.gov This approach has been successfully used to separate various amine-containing compounds, including antihistamines with ethylenediamine structures. nih.gov

Dynamic coating of the capillary with agents like alkylamines can be used to modify the capillary wall and improve separation selectivity and efficiency, particularly for peptides and other charged molecules. researchgate.net

The performance of a CE method is validated similarly to HPLC, assessing linearity, precision, accuracy, LOD, and LOQ. For the analysis of antihistamines, a validated CE method demonstrated detection limits in the nanogram per liter range with RSD values for precision below 3%. nih.gov

Table 3: Exemplar Capillary Electrophoresis Conditions and Validation for Amine Analysis This table presents representative data for the CE analysis of related amine-containing compounds.

| Parameter | Value | Reference |

| Capillary | Fused Silica (B1680970), 50-75 µm ID, ~30-60 cm length | sepscience.com |

| Background Electrolyte | 20 mM Phosphate Buffer, pH 2.0 | nih.gov |

| Applied Voltage | 5 - 30 kV | nih.govsepscience.com |

| Detection | UV at 214 nm | nih.gov |

| LOD | 4 - 28 ng/L | nih.gov |

| LOQ | 40 - 250 ng/L | nih.gov |

| Precision (%RSD) | < 3% | nih.gov |

| Recovery | 95.7 - 102.9% | nih.gov |

Quantitative Spectrophotometric and Titrimetric Methods for Concentration Determination

While chromatographic methods provide detailed information about purity, simpler spectrophotometric and titrimetric methods can be employed for the rapid quantification of the total amine or carbamate concentration in a purified sample.

Spectrophotometric Methods: The target compound lacks a strong native chromophore for direct UV-Vis analysis at higher wavelengths. However, the primary and secondary amine groups can be quantified after derivatization with a suitable chromogenic reagent.

Dithiocarbamate Formation: Primary and secondary aliphatic amines react with carbon disulfide in an alkaline medium to form dithiocarbamates, which exhibit strong UV absorbance around 250 nm (primary amines) and 280 nm (secondary amines). This allows for their spectrophotometric determination. hkbu.edu.hk

Derivatization with NBD-Cl: 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) is another effective derivatizing agent that reacts with primary and secondary amines to produce a colored product with an absorbance maximum around 470 nm, enabling quantification. nih.gov

Indirect Carbamate Quantification: An indirect method for quantifying carbamates involves their alkaline hydrolysis to release the corresponding amine, which is then derivatized. For instance, hydrolysis of carbofuran (B1668357) (a carbamate pesticide) releases methylamine, which can be reacted with sodium nitroprusside in acetone (B3395972) to produce a colored complex measured at 530 nm. researchgate.net A similar principle could be applied to this compound, where total amine content could be measured before and after hydrolysis to infer the carbamate concentration.

Titrimetric Methods: Acid-base titration is a classic and straightforward method for determining the concentration of a purified amine solution. Since this compound contains two basic amine centers, a potentiometric titration with a standardized strong acid (e.g., HCl) would yield a titration curve with two inflection points, corresponding to the sequential protonation of the two amine groups. researchgate.net This allows for the determination of the total amine content and, consequently, the concentration of the compound in the solution. The stability of carbamates can be pH-dependent, and care must be taken to ensure the integrity of the molecule during titration. researchgate.net

Degradation and Stability Studies of Methyl N 2 Aminoethyl N Methylcarbamate in Abiotic Systems

Mechanisms of Chemical Decomposition under Varied Environmental Conditions (e.g., pH, Temperature)

The stability of methyl N-(2-aminoethyl)-N-methylcarbamate is significantly influenced by pH and temperature, with hydrolysis being a principal degradation pathway. Carbamate (B1207046) hydrolysis can proceed through different mechanisms, largely dependent on the pH of the aqueous environment.

Alkaline Hydrolysis: In alkaline conditions (pH > 8), carbamates, including N-methylcarbamates, undergo base-catalyzed hydrolysis. clemson.edu For secondary carbamates like this compound, which has two substituents on the nitrogen atom, the reaction typically proceeds via a bimolecular acyl-carbon cleavage (BAc2) mechanism. researchgate.netscielo.br In this mechanism, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then breaks down to yield methanol (B129727), and the N-(2-aminoethyl)-N-methylcarbamic acid, which is unstable and can further decompose to N-methylethylenediamine and carbon dioxide. The rate of alkaline hydrolysis is generally first-order with respect to both the carbamate and the hydroxide ion concentration. researchgate.net

The rate of hydrolysis is also temperature-dependent. An increase in temperature generally accelerates the rate of hydrolysis, following the principles of chemical kinetics where higher temperatures provide the necessary activation energy for the reaction to occur more rapidly.

Acidic and Neutral Hydrolysis: Under acidic to neutral conditions (pH < 6), the acid-catalyzed hydrolysis of carbamates is generally not a significant degradation pathway. clemson.edu This is because the carbamate group is less susceptible to protonation and subsequent nucleophilic attack by water under these conditions. Neutral hydrolysis, where water itself acts as the nucleophile, can occur, but it is typically a much slower process compared to alkaline hydrolysis for most carbamates. clemson.eduresearchgate.net Some studies on related compounds have shown that N,N-disubstituted carbamates are relatively stable against hydrolysis under acidic conditions. researchgate.net

The structure of the carbamate itself plays a crucial role in its stability. The presence of two alkyl substituents on the nitrogen atom in this compound (an N,N-disubstituted carbamate) generally confers greater stability compared to N-monosubstituted carbamates. nih.gov

Thermal Decomposition: At elevated temperatures, thermal decomposition becomes a relevant degradation pathway. For N,N-dialkylcarbamates, thermal degradation can proceed through various routes, including the formation of the corresponding dialkylamine and carbon dioxide. researchgate.net Studies on the thermal decomposition of methyl N-methylcarbamate have shown that it can decompose to methyl isocyanate and methanol at temperatures in the range of 370-422°C. scielo.br The specific decomposition products of this compound would depend on the precise temperature and conditions.

The following table, based on data for analogous N-methylcarbamate pesticides, illustrates the effect of pH and temperature on hydrolysis rates.

| Carbamate Compound | pH | Temperature (°C) | Half-life | Reference |

| Carbaryl | 7.08 | 20 | 78 days | researchgate.net |

| Carbaryl | 7.70 | 33 | 69 days | researchgate.net |

| Carbofuran (B1668357) | 7.08 | 20 | 143 days | researchgate.net |

| Carbofuran | 7.70 | 33 | 83 days | researchgate.net |

| Propoxur | 7.08 | 20 | 116 days | researchgate.net |

| Propoxur | 7.70 | 33 | 79 days | researchgate.net |

Photodegradation Pathways and Identification of Photoproducts

Photodegradation, or photolysis, is another significant abiotic process that can lead to the decomposition of this compound upon exposure to sunlight. This process involves the absorption of light energy, which excites the molecule and can lead to the cleavage of chemical bonds.

Studies on the photodegradation of the N,N-dimethylcarbamate insecticide pirimicarb (B1678450) revealed that irradiation leads to decomposition, with half-lives dependent on the solvent, indicating the role of the surrounding medium. nih.gov The primary photoproducts identified were often the result of oxidation, such as the formation of N-formyl and N-desmethyl derivatives, while the carbamate moiety remained intact in many of the initial products. nih.gov

For aliphatic amines, which are structurally related to a part of the target molecule, photolysis can lead to the cleavage of C-N and N-H bonds, generating various radical species. researchgate.net Given the structure of this compound, potential photodegradation pathways could involve:

N-dealkylation: Cleavage of the methyl group or the ethylamino group from the nitrogen atom.

Cleavage of the carbamate bond: Breakage of the ester linkage, leading to the formation of methanol and an isocyanate intermediate or the corresponding amine and carbon dioxide.

Oxidation: If oxygen is present, photo-oxidation can lead to the formation of N-oxides or other oxygenated products.

Without specific experimental data, the exact photoproducts of this compound remain speculative. However, based on the degradation of similar compounds, a plausible set of initial photoproducts is presented in the table below.

| Potential Photoproduct | Formation Pathway |

| N-(2-aminoethyl)-N-methylamine | N-decarboxylation |

| Methyl N-methylcarbamate & Ethylamine | Cleavage of the ethyl-nitrogen bond |

| N-methylethylenediamine & Methanol & CO2 | Hydrolysis of the carbamate ester bond |

| N-(2-aminoethyl)-N-formylcarbamate | Oxidation of the N-methyl group |

Oxidative and Reductive Degradation Processes

Oxidative Degradation: this compound can be degraded by strong oxidizing agents present in the environment, such as hydroxyl radicals (•OH). Hydroxyl radicals are highly reactive and can be generated photochemically in water and the atmosphere. They can abstract hydrogen atoms from the C-H bonds of the alkyl groups or the N-H bond of the primary amine, initiating a cascade of oxidative reactions. nih.gov

Studies on the oxidation of simple aliphatic amines by hydroxyl radicals have shown that the reaction rates are high and depend on the pH, as the protonated and neutral forms of the amine have different reactivities. nih.gov The oxidation of the amino group can lead to the formation of aldehydes, amides, and eventually mineralization to inorganic products like ammonia (B1221849) or nitrate (B79036) ions. nih.gov The carbamate moiety itself can also be subject to oxidative attack. For instance, the oxidative degradation of the carbamate pesticide Metolcarb by the electro-Fenton process, which generates hydroxyl radicals, leads to mineralization. researchgate.net

Reductive Degradation: Reductive degradation of carbamates is less common in typical environmental settings compared to hydrolysis and oxidation. However, under specific reducing conditions, such as in anaerobic sediments or in the presence of strong reducing agents, the carbamate linkage can be cleaved. The reductive cleavage of aryl O-carbamates to phenols has been demonstrated using specific reagents like the Schwartz reagent, though this is a synthetic application rather than a common environmental process. zacharyhhouston.com For an aliphatic carbamate like this compound, reductive pathways are not considered a primary route of abiotic degradation under normal environmental conditions.

Strategies for Enhancing Chemical Stability in Non-Biological Applications

In various non-biological applications where the stability of this compound is crucial, several strategies can be employed to minimize its degradation. These strategies primarily focus on controlling the environmental factors that promote decomposition.

pH Control: Since the primary degradation pathway is base-catalyzed hydrolysis, maintaining the compound in a neutral to slightly acidic environment (pH < 7) will significantly enhance its stability. clemson.edu Buffering the solution can help in maintaining the desired pH.

Temperature Management: As with most chemical reactions, the rate of degradation increases with temperature. Storing solutions of the compound at lower temperatures will slow down the rate of hydrolysis and thermal decomposition, thereby prolonging its shelf life. scielo.br

Protection from Light: To prevent photodegradation, the compound and its solutions should be stored in opaque containers or in the dark to shield them from UV and visible light.

Control of Oxidizing Agents: In applications where the presence of strong oxidizers is a concern, the addition of antioxidants could potentially mitigate oxidative degradation. However, the compatibility of the antioxidant with the intended application must be considered.

Solvent Selection: The stability of carbamates can be influenced by the solvent. In some cases, using a non-aqueous, aprotic solvent can prevent hydrolysis. Studies on carbamate pesticides have shown that the rate of photodegradation can also be solvent-dependent. nih.gov

Structural Modification: While this involves creating a new chemical entity, it is a fundamental strategy in drug design to enhance stability. For carbamates, modifying the substituents on the nitrogen or the alcohol moiety can significantly impact their hydrolytic and metabolic stability. nih.gov For instance, N,N-disubstituted carbamates are generally more stable than N-monosubstituted ones. nih.gov

The following table summarizes the key strategies for enhancing the stability of this compound in non-biological settings.

| Strategy | Principle |

| pH Adjustment | Minimize base-catalyzed hydrolysis by maintaining a neutral to acidic pH. |

| Lowering Temperature | Reduce the rate of all degradation reactions by decreasing kinetic energy. |

| Light Exclusion | Prevent photochemical reactions by storing in the dark or using opaque containers. |

| Inert Atmosphere | Minimize oxidative degradation by removing oxygen. |

| Solvent Choice | Use of aprotic or non-aqueous solvents to prevent hydrolysis. |

Applications of Methyl N 2 Aminoethyl N Methylcarbamate As a Chemical Synthon or Precursor

Utilization in the Synthesis of Advanced Organic Materials

The strategic placement of reactive functional groups within methyl N-(2-aminoethyl)-N-methylcarbamate makes it an attractive starting material for the construction of advanced organic materials with tailored properties.

Building Block for Specialized Monomers

While the direct polymerization of isocyanates derived from this carbamate (B1207046) is a straightforward application, its utility extends to the synthesis of more specialized monomers. The primary amine can be selectively functionalized, for instance, through reactions with acrylic or methacrylic acid derivatives, to yield novel monomers. These monomers, containing a protected secondary amine and a carbamate, can then be polymerized to create polymers with pendant reactive groups. Subsequent deprotection of the secondary amine would provide a platform for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. This approach enables the creation of "smart" polymers that can respond to external stimuli such as pH changes, a property of interest for applications in drug delivery and stimuli-responsive materials. nih.govmdpi.comnih.govresearchgate.net

Role in Supramolecular Chemistry and Self-Assembly

The hydrogen bonding capabilities of the carbamate and amine groups, coupled with the potential for introducing other recognition motifs, position this compound as a valuable component in supramolecular chemistry. wikipedia.org By attaching this molecule to larger scaffold structures, researchers can design systems that self-assemble into well-defined architectures such as nanotubes, vesicles, or gels. The directionality of the hydrogen bonds and the conformational flexibility of the ethylenediamine (B42938) backbone can be exploited to control the packing and morphology of the resulting supramolecular assemblies. researchgate.net Such self-assembled materials are being explored for applications in areas like molecular encapsulation, controlled release, and the development of new biomimetic systems. wikipedia.org

Application in Ligand Design for Metal-Catalyzed Reactions

The presence of two nitrogen atoms with different steric and electronic environments makes this compound an excellent scaffold for the design of bidentate ligands for metal-catalyzed reactions. nih.gov

The primary and secondary amines can coordinate to a metal center, forming a stable five-membered chelate ring. The electronic properties of the resulting metal complex can be fine-tuned by modifying the carbamate group or by introducing substituents on the nitrogen atoms. For instance, the synthesis of chiral derivatives of this compound can lead to the development of new ligands for asymmetric catalysis, enabling the enantioselective synthesis of valuable organic compounds. researchgate.netmdpi.com The ability to create a library of ligands with varying steric bulk and electronic properties from a single, readily available precursor is a significant advantage in the field of catalyst development. nih.gov

Table 1: Potential Metal-Catalyzed Reactions Utilizing Ligands Derived from this compound

| Catalytic Reaction | Potential Metal Center | Ligand Modification for Enhanced Performance |

| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Introduction of chiral auxiliaries on the ethylenediamine backbone. |

| Cross-Coupling Reactions | Palladium, Nickel, Copper | Modification of the carbamate to tune electronic properties. |

| Olefin Polymerization | Titanium, Zirconium | Introduction of bulky substituents to control polymer tacticity. |

Role as a Reagent or Auxiliary in Complex Organic Transformations

Beyond its role as a precursor, this compound and its derivatives can act as reagents or auxiliaries in complex organic transformations. The primary amine can participate in multicomponent reactions, a powerful tool in modern synthetic chemistry for the rapid construction of complex molecules from simple starting materials. nih.govrsc.orgpharmaffiliates.com For example, it can be employed in Ugi or Passerini reactions to generate diverse molecular scaffolds with high efficiency and atom economy.

Furthermore, chiral versions of this compound can be utilized as chiral auxiliaries to control the stereochemical outcome of reactions. nih.gov The auxiliary can be temporarily attached to a substrate, direct a stereoselective transformation, and then be cleaved to yield the desired enantiomerically enriched product. The ability to easily introduce and remove the auxiliary group is a key requirement for its practical application in asymmetric synthesis.

Development of Novel Chemical Sensing Platforms (Non-biological applications)

The ability of the diamine functionality to bind to metal ions and other analytes makes this compound a promising candidate for the development of chemical sensors. mdpi.comnih.govmdpi.com

By incorporating this molecule into a larger system that contains a signaling unit (e.g., a fluorophore or a chromophore), it is possible to create chemosensors that exhibit a change in their optical or electrochemical properties upon binding to a specific analyte. The selectivity of the sensor can be tuned by modifying the structure of the binding site. For instance, the development of sensors for the detection of heavy metal ions in environmental samples is an area of active research. nih.gov The design of these sensors often involves creating a cavity that is complementary in size and electronic properties to the target ion, a task for which the versatile chemistry of this compound is well-suited.

Future Directions and Emerging Research Opportunities for Methyl N 2 Aminoethyl N Methylcarbamate

Integration of Green Chemistry Principles in its Synthesis and Transformations

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) or isocyanates. tue.nlrsc.org The future synthesis of methyl N-(2-aminoethyl)-N-methylcarbamate will likely pivot towards greener alternatives that align with the twelve principles of green chemistry, focusing on atom economy, use of renewable feedstocks, and safer reaction pathways.